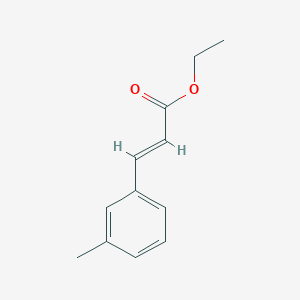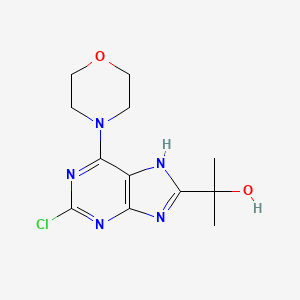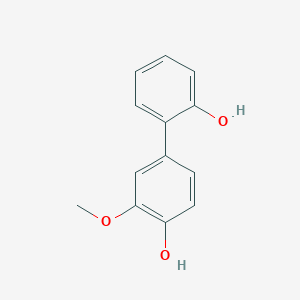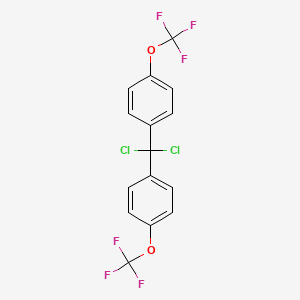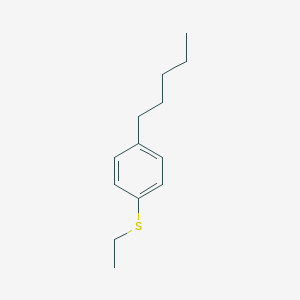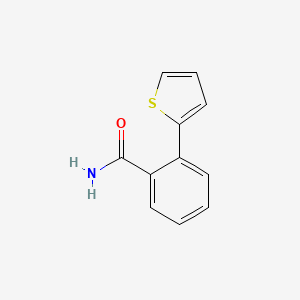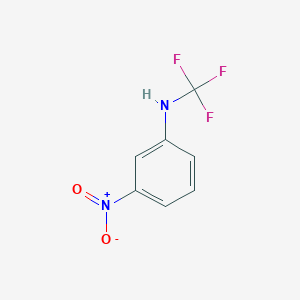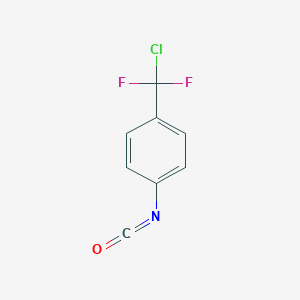
N-Boc-3-(methylsulfonyl)-L-phenylalanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Boc-3-(methylsulfonyl)-L-phenylalanine is a derivative of phenylalanine, an essential amino acid. The compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group, a methylsulfonyl group, and the L-isomer of phenylalanine. The Boc group is commonly used in organic synthesis to protect amine functionalities during chemical reactions.
Mécanisme D'action
Target of Action
The compound is a derivative of phenylalanine, an essential amino acid, and it may interact with biological systems in a similar manner .
Mode of Action
N-Boc-3-(methylsulfonyl)-L-phenylalanine is a protected form of an amino acid derivative. The N-Boc (tert-butyloxycarbonyl) group is a common protecting group used in organic synthesis, particularly for the protection of amines . The presence of the N-Boc group prevents unwanted reactions at the amine site during synthetic procedures . The compound can undergo deprotection under certain conditions to reveal the active amine .
Biochemical Pathways
The deprotection of the N-Boc group can be achieved using various methods, including the use of oxalyl chloride in methanol .
Result of Action
The compound’s primary function in synthetic chemistry is as a protected form of an amino acid derivative, which can be used in the synthesis of more complex molecules .
Action Environment
The action of this compound is highly dependent on the environmental conditions. For instance, the deprotection of the N-Boc group can occur under specific conditions, such as the presence of oxalyl chloride in methanol . The stability, efficacy, and action of the compound can be influenced by factors such as temperature, pH, and the presence of other chemical agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-3-(methylsulfonyl)-L-phenylalanine typically involves the protection of the amino group of L-phenylalanine with a Boc group, followed by the introduction of the methylsulfonyl group. The Boc protection can be achieved using di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as sodium hydroxide (NaOH) or sodium hydride (NaH). The methylsulfonyl group can be introduced using reagents like methylsulfonyl chloride (CH3SO2Cl) in the presence of a base such as triethylamine (TEA).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control is common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
N-Boc-3-(methylsulfonyl)-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The Boc group can be removed under reductive conditions.
Substitution: The methylsulfonyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents like trifluoroacetic acid (TFA) or palladium on carbon (Pd/C) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Deprotected phenylalanine derivatives.
Substitution: Various substituted phenylalanine derivatives.
Applications De Recherche Scientifique
N-Boc-3-(methylsulfonyl)-L-phenylalanine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein synthesis.
Medicine: Investigated for its potential use in drug development and as a building block for peptide synthesis.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Boc-3-(methylsulfonyl)-D-phenylalanine: The D-isomer of the compound.
N-Boc-3-(methylsulfonyl)-L-tyrosine: A derivative with a hydroxyl group on the aromatic ring.
N-Boc-3-(methylsulfonyl)-L-tryptophan: A derivative with an indole ring.
Uniqueness
N-Boc-3-(methylsulfonyl)-L-phenylalanine is unique due to its specific combination of functional groups and stereochemistry. The presence of the Boc group provides protection during synthesis, while the methylsulfonyl group offers unique reactivity. The L-isomer of phenylalanine ensures compatibility with biological systems, making it valuable in biochemical and pharmaceutical research.
Propriétés
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3-methylsulfonylphenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO6S/c1-15(2,3)22-14(19)16-12(13(17)18)9-10-6-5-7-11(8-10)23(4,20)21/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18)/t12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKJVRTDHCDSANJ-LBPRGKRZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)S(=O)(=O)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC(=CC=C1)S(=O)(=O)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
